molecular formula C20H20O5 B2994582 Ethyl 6-(furan-2-yl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 1023498-59-0

Ethyl 6-(furan-2-yl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2994582
CAS No.: 1023498-59-0
M. Wt: 340.375
InChI Key: PUNHRUPYGDAELG-UHFFFAOYSA-N
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Description

Ethyl 6-(furan-2-yl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative featuring a 2-oxocyclohex-3-ene core substituted with a furan-2-yl group at position 6, a 3-methoxyphenyl group at position 4, and an ethyl carboxylate ester at position 1. Cyclohexenone derivatives are key intermediates in organic synthesis, particularly for constructing spiro compounds, benzisoxazoles, and carbazole derivatives .

Properties

IUPAC Name

ethyl 6-(furan-2-yl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-3-24-20(22)19-16(18-8-5-9-25-18)11-14(12-17(19)21)13-6-4-7-15(10-13)23-2/h4-10,12,16,19H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNHRUPYGDAELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(furan-2-yl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The furan ring can be introduced through a subsequent cyclization reaction. The methoxyphenyl group is often added via electrophilic aromatic substitution. The final esterification step involves the reaction of the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully chosen to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(furan-2-yl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the cyclohexene ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Ethyl 6-(furan-2-yl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of Ethyl 6-(furan-2-yl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The compound’s functional groups allow it to participate in various chemical reactions, forming new bonds and structures.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility and modulate electronic properties, while halogen substituents (Cl, Br) improve halogen bonding and crystallinity .
  • Aromatic Interactions : Furan and thienyl groups participate in weak C–H···π interactions, whereas naphthyl groups induce steric bulk and influence crystal packing .
  • Conformational Flexibility : Disordered cyclohexene rings (e.g., envelope vs. screw-boat conformations) are common in analogs with bulky substituents, as seen in ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate .

Crystallographic Data

Compound Space Group Unit Cell Parameters (Å, °) Z/Z' Disorder Observations References
Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate C2/c (monoclinic) a=25.4114, b=8.4744, c=20.6921, β=108.328°, V=4229.92 ų 8/1 Hydrogen-bonded O–H···O networks stabilize packing
Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate P 1 a=9.3502, b=10.1053, c=11.2565, α=93.42°, β=105.85°, γ=103.01° 2/1 Weak C–H···O interactions; no significant disorder
Ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate P 1 a=10.172, b=10.816, c=12.230, α=89.99°, β=79.34°, γ=64.46° 2/1 Dichlorophenyl induces Z'=2 due to steric clashes

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